molecular formula C12H12ClN3O3S B4506466 N-(5-chloro-2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-(5-chloro-2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B4506466
M. Wt: 313.76 g/mol
InChI Key: ITMJGOYWUAQALW-UHFFFAOYSA-N
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Description

N-(5-Chloro-2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide moiety is further linked to a 5-chloro-2,4-dimethoxyphenyl ring, which introduces chloro and methoxy substituents.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3S/c1-6-11(20-16-15-6)12(17)14-8-4-7(13)9(18-2)5-10(8)19-3/h4-5H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMJGOYWUAQALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under controlled conditions.

    Introduction of the Chlorinated Dimethoxyphenyl Group: The chlorinated dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents like chlorinating agents and methoxylating agents.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the thiadiazole intermediate with an appropriate amine or amide reagent under suitable conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(5-chloro-2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the thiadiazole ring are replaced by other groups. Common reagents for these reactions include halogenating agents, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Structural Comparisons

The compound shares a 1,2,3-thiadiazole-5-carboxamide backbone with several analogs, differing primarily in substituent patterns. Key structural comparisons include:

Table 1: Structural Features of Selected Thiadiazole Carboxamides
Compound Name Substituents on Thiadiazole Core Aryl/Amide Substituents Molecular Weight (g/mol) Key References
N-(5-Chloro-2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 4-methyl 5-chloro-2,4-dimethoxyphenyl Not reported -
BTP2 (YM-58483) 4-methyl 4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl 452.3
N5-(3-Chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 4-methyl 3-chloro-4-methylphenyl 267.7
N-(2-Chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 4-methyl 2-chlorobenzyl 267.7
5-(4-Chlorobenzenesulfonyl)-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide 4-carboxamide (N,N-dimethyl), 5-sulfonyl 4-chlorophenylsulfonyl 331.8

Key Observations :

  • Substituent Diversity : The target compound’s 5-chloro-2,4-dimethoxyphenyl group distinguishes it from analogs like BTP2, which features trifluoromethylpyrazole substituents. Methoxy groups may enhance solubility compared to lipophilic trifluoromethyl groups in BTP2 .

Structure-Activity Relationships (SAR) :

  • Methoxy Groups : May improve metabolic stability compared to chloro or trifluoromethyl groups.
  • Thiadiazole Core : Essential for π-stacking interactions in enzyme binding pockets .

Spectral and Analytical Data

Spectral characterization of analogs (e.g., NMR, MS) provides benchmarks:

  • 1H-NMR : Methoxy protons in the target compound would resonate at ~3.8–4.0 ppm, distinct from methyl groups (~2.6 ppm in ).
  • MS : Molecular ion peaks for similar compounds fall in the range of 267–452 m/z .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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